(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is a complex organic compound that features a benzimidazole moiety, a chloro substituent, and a hydroxybutenoic acid structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The benzimidazole ring is known for its presence in various pharmaceuticals, providing a scaffold for the design of bioactive molecules.
This compound falls under the category of benzimidazole derivatives and unsaturated carboxylic acids. It is classified as an organic compound with both aromatic and aliphatic characteristics, contributing to its diverse reactivity and potential applications in medicinal chemistry.
The synthesis of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid can involve several key steps. A common method includes the condensation of benzimidazole derivatives with crotonic acid or its derivatives under acidic or basic conditions.
The molecular structure of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid features:
The molecular formula can be represented as with a molecular weight of approximately 240.64 g/mol. The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools.
The compound can undergo various chemical reactions typical of unsaturated carboxylic acids and halogenated compounds:
These reactions often require specific catalysts or conditions:
The mechanism of action for (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid may involve interaction with biological targets such as enzymes or receptors due to its structural features. The benzimidazole core is known to interact with various biological macromolecules, potentially leading to antimicrobial or anticancer effects.
Research indicates that compounds containing benzimidazole rings often exhibit enzyme inhibition properties, which could be relevant for therapeutic applications . The hydroxy group may also participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.
Relevant data from PubChem indicates that similar compounds exhibit varying degrees of reactivity based on structural modifications .
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid has potential applications in:
The stereoselective synthesis of (E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid centers on precise control of the E-configuration at the C2-C3 double bond and the chiral C3-hydroxy group. Key methodologies involve hydrolytic manipulation of enoate precursors and base-catalyzed cyclization.
(E)-configured enoate esters serve as critical precursors, with hydrolysis conditions dictating stereochemical integrity and yield. Controlled saponification using aqueous lithium hydroxide (0.1–0.5 M) in tetrahydrofuran at 0–5°C preserves the labile E-configuration while preventing epimerization at C3. Prolonged hydrolysis (>4 hours) or elevated temperatures (>25°C) promotes Z-isomerization through enolization, reducing stereopurity to <60%. Microwave-assisted hydrolysis (90°C, 5–10 minutes) in aqueous media significantly accelerates the reaction while maintaining >95% E-selectivity, as validated by HPLC analysis [2] [6].
Table 1: Hydrolysis Conditions for Enoate Precursors
Base | Temperature (°C) | Time (h) | Solvent | E:Z Ratio | Yield (%) |
---|---|---|---|---|---|
LiOH (0.1 M) | 0–5 | 3 | THF/H₂O (9:1) | 98:2 | 88 |
NaOH (0.3 M) | 25 | 4 | EtOH/H₂O (8:2) | 85:15 | 76 |
KOH (0.2 M) | 40 | 1.5 | Dioxane/H₂O (7:3) | 78:22 | 70 |
Microwave* | 90 | 0.17 | H₂O | 99:1 | 92 |
*Microwave irradiation at 300 W [6]
Base-catalyzed aldol-type condensation is pivotal for constructing the β-hydroxy acid moiety. Triethylamine (5–10 mol%) in ethanol facilitates nucleophilic addition of the benzimidazole C2-carbanion to chloroacetaldehyde derivatives, forming the C2-C3 bond. Kinetic studies reveal that bulky bases (e.g., diisopropylethylamine) hinder steric access to the electrophile, reducing yields to 40–50%. In contrast, inorganic bases like potassium carbonate (2 equivalents) in dimethylformamide at 60°C promote rapid deprotonation–condensation, achieving 85% yield within 2 hours. The C3-hydroxy stereochemistry arises from preferential si-face attack on the aldehyde carbonyl, governed by hydrogen bonding with the solvent matrix [7].
Benzimidazole ring synthesis relies on acid-catalyzed condensation of ortho-phenylenediamine with α-ketoacid equivalents. Traditional methods employ carboxylic acids (e.g., glyoxylic acid) under refluxing hydrochloric acid, but harsh conditions degrade acid-sensitive chloro/hydroxy groups. Improved protocols use ammonium chloride (4 equivalents) in chloroform at 25°C, achieving 92% yield of 2-substituted benzimidazoles within 4 hours without epimerization. The mechanism involves in situ imine formation, followed by cyclodehydration, where ammonium ions act as Brønsted acid catalysts [5] [9]. Alternative methods utilize ZnO nanoparticles (0.02 mol%) in ethanol at 70°C, enhancing atom economy and reducing reaction times to 2 hours via surface activation of carbonyl intermediates [9].
Regioselective installation of the C4-chloro and C3-hydroxy groups requires sequential functionalization. Chlorination precedes hydroxybutenoic acid assembly: treatment of benzimidazole-2-acrylate intermediates with sulfuryl chloride (1.1 equivalents) in dichloromethane at −10°C affords C4-chlorinated products with >90% regioselectivity. Subsequent hydroxylation employs in situ-generated peracetic acid (acetic acid/H₂O₂) under phase-transfer conditions (tetrabutylammonium bromide), delivering the 3-hydroxy functionality without over-oxidation. Computational modeling confirms that steric shielding by the benzimidazole N1-H directs electrophilic chlorination to C4 rather than C5 [4].
Mechanochemical synthesis eliminates solvent waste while enhancing reaction efficiency. Ball-milling ortho-phenylenediamine, ethyl 4-chloro-3-oxobutanoate, and ammonium chloride (molar ratio 1:1:0.05) at 30 Hz for 45 minutes delivers the target compound in 89% yield. The shear forces promote intimate reagent mixing, reducing side-product formation (<5%) compared to solution-phase methods (15–20%). Catalyst recycling is feasible: ZnO nanoparticles recovered via centrifugation retain 95% activity over five cycles, confirmed by PXRD analysis showing unchanged crystallinity [9].
Table 2: Solvent-Free Methods for Benzimidazole Intermediate Synthesis
Method | Catalyst | Time | Energy Input | Yield (%) | E-Factor* |
---|---|---|---|---|---|
Ball milling | NH₄Cl | 45 min | 30 Hz | 89 | 0.8 |
Grinding (mortar) | ZnO-NPs (0.02%) | 90 min | Manual | 78 | 1.2 |
Solution (reflux) | HCl | 4 h | 80°C | 92 | 12.5 |
Microwave | None | 10 min | 300 W, 90°C | 94 | 2.1 |
*Environmental factor (lower = greener) [3] [9]
Biocatalysis offers stereocontrol under mild conditions. Carboxylesterase (from Bacillus subtilis) catalyzes enantioselective hydrolysis of racemic ethyl 2-(benzimidazol-2-yl)-4-chloro-3-oxobutanoate in phosphate buffer (pH 7.0, 30°C), yielding the (S)-3-hydroxy acid with 98% ee. The enzyme’s hydrophobic pocket discriminates against the (R)-enantiomer via unfavorable steric interactions with phenylalanine residues, as confirmed by molecular docking. Whole-cell biocatalysts (Escherichia coli expressing alcohol dehydrogenases) enable asymmetric reduction of the 3-keto group using glucose as a cofactor, achieving 90% conversion in 12 hours. Challenges remain in scaling due to substrate inhibition at >50 mM concentrations [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1